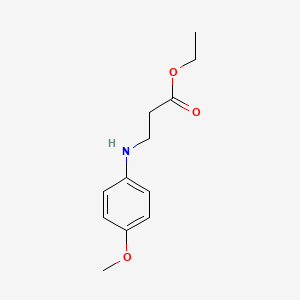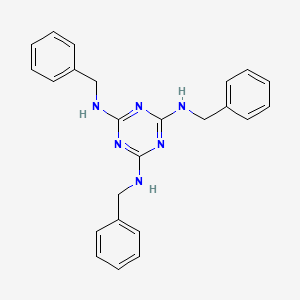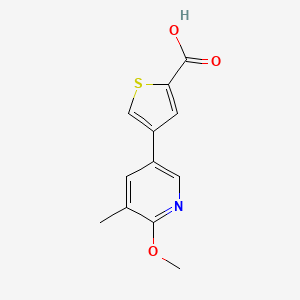
1,4-Dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1,4-dimethyl- is a derivative of the benzodiazepine family, known for its significant role in medicinal chemistry. Benzodiazepines are well-known for their applications in treating anxiety, insomnia, and various other neurological disorders. This particular compound is characterized by its unique structural features, including the presence of two methyl groups at the 1 and 4 positions.
Preparation Methods
The synthesis of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1,4-dimethyl- involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of a base such as sodium hydride in a solvent like dimethylformamide. The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the benzodiazepine ring, altering its chemical properties.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens like chlorine or bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex benzodiazepine derivatives.
Biology: This compound is used in studies related to its interaction with biological targets, such as receptors in the central nervous system.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1,4-dimethyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is crucial for its anxiolytic and sedative properties.
Comparison with Similar Compounds
Compared to other benzodiazepines, 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1,4-dimethyl- has unique structural features that influence its pharmacological profile. Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Used primarily for its sedative and anxiolytic effects.
Clonazepam: Noted for its anticonvulsant properties.
The uniqueness of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1,4-dimethyl- lies in its specific substitution pattern, which can affect its binding affinity and efficacy at GABA receptors.
Properties
CAS No. |
78661-77-5 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1,4-dimethyl-3H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-8-7-11(14)13(2)10-6-4-3-5-9(10)12-8/h3-6H,7H2,1-2H3 |
InChI Key |
IBFCMUCUHVGBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12124415.png)

![2-(3,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12124422.png)
![(5Z)-3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12124430.png)
![5-(2-hydroxy-5-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B12124438.png)
![2,4-diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12124445.png)


![5-Phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12124467.png)


![methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate](/img/structure/B12124489.png)
![4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12124492.png)

